molecular formula C14H13F3N4S B2622294 N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 306980-30-3

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No.: B2622294
CAS No.: 306980-30-3
M. Wt: 326.34
InChI Key: GFJMBPXEWMLRRP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound that features a trifluoromethyl group, a triazine ring, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution reactions. The vinyl group is then added via a Heck reaction or similar coupling reaction. Finally, the trifluoromethyl group is introduced using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(difluoromethyl)aniline
  • N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(chloromethyl)aniline

Uniqueness

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4S/c1-9-12(19-13(22-2)21-20-9)6-7-18-11-5-3-4-10(8-11)14(15,16)17/h3-8,18H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJMBPXEWMLRRP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.